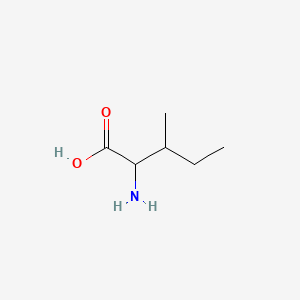
2,3-dihydro-1H-indol-7-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-indol-7-ol hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indol-7-ol hydrochloride typically involves the reduction of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the reduction of 2-oxindoles using boron hydrides .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-1H-indol-7-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form indole-7-ol derivatives.
Reduction: Reduction reactions can convert it back to its parent indole form.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides such as sodium borohydride are frequently used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles and indoline derivatives, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-indol-7-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-indol-7-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The indole ring structure allows it to interact with various proteins, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar structural features.
2,3-Dihydroindole: A closely related compound with neuroprotective properties.
Indole-3-carbinol: Known for its anticancer activities.
Uniqueness: 2,3-Dihydro-1H-indol-7-ol hydrochloride is unique due to its specific hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its versatility in various applications .
Propiedades
Número CAS |
5027-74-7 |
|---|---|
Fórmula molecular |
C8H10ClNO |
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-indol-7-ol;hydrochloride |
InChI |
InChI=1S/C8H9NO.ClH/c10-7-3-1-2-6-4-5-9-8(6)7;/h1-3,9-10H,4-5H2;1H |
Clave InChI |
LAAHWTTZPBQHKO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=CC=C2O.Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



